谷维素

描述

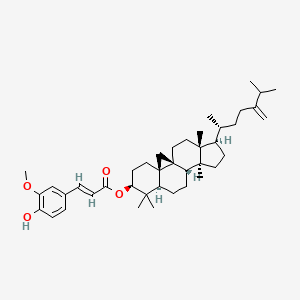

24-亚甲基环木菠萝烷基阿魏酸酯是一种属于γ-谷维素家族的化合物,γ-谷维素是三萜醇和植物甾醇的阿魏酸酯的混合物。 该化合物以其潜在的药理活性而闻名,包括降胆固醇、抗血小板聚集和抗肿瘤特性 .

科学研究应用

化学: 它被用作合成其他生物活性化合物的先驱。

作用机制

24-亚甲基环木菠萝烷基阿魏酸酯主要通过激活过氧化物酶体增殖物激活受体γ2 (PPARγ2) 发挥作用。这种激活导致血管生成相关基因的调节,包括抑制血管内皮生长因子 (VEGF) 和促进白血病抑制因子 (LIF)。 此外,该化合物抑制Akt/mTOR 信号通路,该通路在癌细胞增殖和存活中至关重要 .

生化分析

Biochemical Properties

Oryzanol C has been found to interact with various biomolecules. It has been shown to downregulate the expression of genes that encode proteins related to adiposity (CCAAT/enhancer binding proteins (C/EBPs)), inflammatory responses (nuclear factor kappa-B (NF-κB)), and metabolic syndrome (peroxisome proliferator-activated receptors (PPARs)) . These interactions are likely to contribute to the wide range of beneficial activities exhibited by Oryzanol C.

Cellular Effects

Oryzanol C has been found to have significant effects on various types of cells and cellular processes. It acts to ameliorate insulin activity, cholesterol metabolism, and associated chronic inflammation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Oryzanol C involves its antioxidant properties, which trigger a complex network of interactions and signals . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Oryzanol C has antioxidant activity, which could potentially influence its stability and degradation over time .

Metabolic Pathways

Oryzanol C is involved in various metabolic pathways. It has been associated with the amelioration of insulin activity and cholesterol metabolism . It also interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

准备方法

合成路线和反应条件: 24-亚甲基环木菠萝烷基阿魏酸酯可以通过24-亚甲基环木菠萝烷醇与阿魏酸的酯化反应合成。 反应通常涉及在回流条件下使用硫酸或对甲苯磺酸等催化剂 .

工业生产方法: 在工业环境中,24-亚甲基环木菠萝烷基阿魏酸酯通常从天然来源中分离出来,例如米糠油和麦芽。 该过程涉及提取、使用高效液相色谱 (HPLC) 进行纯化,以及通过质谱 (MS) 和核磁共振 (NMR) 等技术进行鉴定 .

化学反应分析

反应类型:

氧化: 24-亚甲基环木菠萝烷基阿魏酸酯可以发生氧化反应,导致形成各种氧化衍生物。

还原: 该化合物可以被还原形成24-亚甲基环木菠萝烷醇。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。

取代: 可以在酸性或碱性条件下使用各种亲核试剂.

主要产物:

- 24-亚甲基环木菠萝烷基阿魏酸酯的氧化衍生物。

- 还原反应产生的24-亚甲基环木菠萝烷醇。

- 取代反应产生的取代阿魏酸衍生物 .

相似化合物的比较

类似化合物:

- 环木菠萝烷基阿魏酸酯

- 菜油甾醇阿魏酸酯

- 谷甾醇阿魏酸酯

比较: 24-亚甲基环木菠萝烷基阿魏酸酯由于其与 PPARγ2 的特定相互作用及其有效的抗癌特性而独一无二。 虽然其他类似化合物如环木菠萝烷基阿魏酸酯和菜油甾醇阿魏酸酯也表现出健康益处,但24-亚甲基环木菠萝烷基阿魏酸酯因其抑制 Akt/mTOR 通路和促进帕尔文-β表达的能力而脱颖而出 .

属性

IUPAC Name |

[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSUVXVGZSMGDJ-YVMHCORFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-36-3 | |

| Record name | Oryzanol C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORYZANOL C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5P8298M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 24-methylenecycloartanol ferulate and where is it found?

A1: 24-Methylenecycloartanol ferulate, also known as oryzanol C, is a triterpenoid ester primarily found in rice bran oil. [, , ] This compound belongs to a group of phytochemicals collectively known as gamma-oryzanol, which exhibits various biological activities. [, ]

Q2: What are the potential health benefits of 24-methylenecycloartanol ferulate?

A2: Studies have shown that 24-methylenecycloartanol ferulate exhibits anti-inflammatory properties. In particular, it demonstrated significant inhibitory effects against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. [] Furthermore, it significantly inhibited the tumor-promoting effects of TPA in 7,12-dimethylbenz[a]anthracene-initiated mice, suggesting potential anti-cancer properties. []

Q3: How was the structure of 24-methylenecycloartanol ferulate elucidated?

A4: Initial studies on oryzanol B, a mixture primarily composed of oryzanol A and oryzanol C, involved saponification to yield alcohol B. [] Acetylation of alcohol B followed by ozonolysis produced key degradation products, 24-oxocycloartanyl acetate and 3β-acetoxy-25, 26, 27-trisnorcycloartan-24-oic acid. [] These findings, along with comparisons to known triterpenes in rice bran oil, led to the structural characterization of 24-methylenecycloartanol ferulate. []

Q4: Are there any analytical techniques used to study the distribution of 24-methylenecycloartanol ferulate within rice grains?

A5: While specific studies on the spatial distribution of 24-methylenecycloartanol ferulate within rice grains are limited, desorption electrospray ionization mass spectrometry imaging (DESI-MSI) has been successfully employed to map the distribution of related compounds in different rice landraces. [] This technique revealed the localized presence of oryzanol A and oryzanol C in the bran region of rice grains, suggesting a similar distribution pattern for 24-methylenecycloartanol ferulate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。